molecular formula C13H16O B174376 4-Methyl-4-phenylcyclohexanone CAS No. 18932-33-7

4-Methyl-4-phenylcyclohexanone

Cat. No. B174376
Key on ui cas rn: 18932-33-7
M. Wt: 188.26 g/mol
InChI Key: XPRFFLCYHYODMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03979444

Procedure details

A mixture of 9.3 g. (0.038 mole) of 4-formyl-4-phenyl cyclohexanone, ethylene ketal (prepared in Example 30), 5 ml. of hydrazine hydrate and 6.4 g. of potassium hydroxide in 120 ml. of ethylene glycol is heated at reflux for about 1 hour. The solvent is then allowed to distill until the pot temperature comes to about 200°C. After about 5 hours the mixture is allowed to cool and then diluted with water and brine and evaporated to dryness. The residue is chromatographed on 750 ml. of Florisil (magnesium silicate) with elution by 1% ethyl acetate in Skellysolve B. The crystalline fractions are combined and recrystallized from a mixture of methanol and water to give 5.92 g. (67% yield) of 4-methyl-4-phenylcyclohexanone, ethylene ketal, having a melting point of 48° to 50°C.
Name
4-formyl-4-phenyl cyclohexanone
Quantity
0.038 mol
Type
reactant
Reaction Step One
Name
ethylene ketal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ethylene ketal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH2:8][CH2:7][C:6](=[O:9])[CH2:5][CH2:4]1)=O.O.NN.[OH-].[K+]>C(O)CO>[CH3:1][C:3]1([C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH2:4][CH2:5][C:6](=[O:9])[CH2:7][CH2:8]1 |f:1.2,3.4|

Inputs

Step One
Name
4-formyl-4-phenyl cyclohexanone
Quantity
0.038 mol
Type
reactant
Smiles
C(=O)C1(CCC(CC1)=O)C1=CC=CC=C1
Step Two
Name
ethylene ketal
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C1(CCC(CC1)=O)C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Five
Name
ethylene ketal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CO)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 9.3 g
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for about 1 hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
to distill until the pot temperature
CUSTOM
Type
CUSTOM
Details
comes to about 200°C
TEMPERATURE
Type
TEMPERATURE
Details
to cool
ADDITION
Type
ADDITION
Details
diluted with water and brine
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on 750 ml
WASH
Type
WASH
Details
of Florisil (magnesium silicate) with elution by 1% ethyl acetate in Skellysolve B
CUSTOM
Type
CUSTOM
Details
recrystallized from a mixture of methanol and water
CUSTOM
Type
CUSTOM
Details
to give 5.92 g

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC1(CCC(CC1)=O)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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